Benzofuran-7-carbaldehyde
Overview
Description
Benzofuran-7-carbaldehyde is a chemical compound that is part of the benzofuran family, characterized by a fused benzene and furan ring structure with an aldehyde functional group at the seventh position. This compound serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and polymers, due to its reactive aldehyde group and the stability provided by the benzofuran moiety .
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through several methods. One approach involves the CuBr-catalyzed coupling/cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes, which allows for the formation of benzofurans under ligand-free conditions . Another method reported the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene, leading to chloromethylene furans that rearrange into benzofuran carbaldehydes under mild acidic conditions . These methods demonstrate the versatility and functional group tolerance in the synthesis of benzofuran-7-carbaldehyde and its derivatives.
Molecular Structure Analysis
The molecular structure of benzofuran-7-carbaldehyde consists of a benzofuran core with an aldehyde group. This structure can participate in tautomerism, as seen in Schiff bases derived from benzofuran carbaldehydes, where the equilibrium between benzoid and quinoid forms can be influenced by solvent polarity, substituents, and metal ion interactions . The presence of the aldehyde group also allows for further chemical transformations, making it a valuable building block in organic synthesis.
Chemical Reactions Analysis
Benzofuran-7-carbaldehyde can undergo various chemical reactions due to its aldehyde functionality. It can be used in Knoevenagel polycondensation reactions to synthesize donor-acceptor polymers with benzodihydrofuran as the donor group . The aldehyde group can also be involved in the formation of Schiff bases, which exhibit tautomerism and can act as chemosensors for metal cations . Additionally, benzofuran carbaldehydes can be transformed into other heterocyclic compounds, such as benzofuro[3,2-c]pyridines, through cyclization and subsequent reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran-7-carbaldehyde are influenced by its molecular structure. The compound's solubility, reactivity, and thermal stability are key characteristics that determine its applications. For instance, polymers derived from benzofuran carbaldehydes exhibit good solubility in organic solvents and have favorable glass transition temperatures, making them suitable for material science applications . The stability of benzofuran derivatives also allows for the creation of metal complexes with high thermal stability, as seen in the synthesis of benzofuro[3,2-c]pyridine complexes .
Scientific Research Applications
Synthesis and Characterization
Efficient Assembly : Benzofuran-7-carbaldehyde derivatives are synthesized using base-catalyzed condensation of o-hydroxyphenones with dichloroethylene, facilitating the production of highly functionalized benzofurans. This process involves the formation of chloromethylene furans that rearrange into benzofuran carbaldehydes under mild acidic conditions (Schevenels & Markó, 2012).
Novel Heterocycle Synthesis : Benzofuran-7-carbaldehyde is used as a precursor for creating new heterocycles, showcasing its role in facilitating diverse chemical reactions. This synthesis involves interactions with various hydrazides and other compounds, leading to the formation of novel chemical structures (Baashen, Abdel-Wahab, & El‐Hiti, 2017).
Mechanistic Investigations : Further research has been conducted to understand the mechanisms behind the synthesis of benzofuran derivatives. This includes exploring the key intermediates and conditions required for the successful formation of these compounds, as well as synthesizing biologically active benzofurans (Schevenels, Tinant, Declercq, & Markó, 2013).
Biological and Medicinal Applications
Antibacterial and Antitumor Activities : Some derivatives of benzofuran-7-carbaldehyde have shown moderate antibacterial and antitumor activities. This includes specific compounds demonstrating effectiveness against plant pathogens and cancer cell lines, highlighting their potential in pharmaceutical applications (Noviany et al., 2020).
Analgesic and Anti-inflammatory Properties : Certain benzofuran pyrazole heterocycles, synthesized from benzofuran-7-carbaldehyde, have shown significant analgesic and anti-inflammatory effects in preliminary screenings, indicating their potential use in pain and inflammation management (Kenchappa & Bodke, 2020).
DNA Topoisomerase Inhibition : Benzofuran derivatives have been identified with inhibitory activities against DNA topoisomerases I and II. This suggests their potential application in developing treatments for diseases where DNA replication and cell division play a key role, such as cancer (Lee et al., 2007).
Chemical Methodology and Eco-Friendly Approaches
Green Chemistry Applications : Research has been conducted to develop eco-friendly methods for synthesizing benzofuran-based compounds. This includes exploring solvent-free conditions and grinding techniques, underscoring the importance of sustainable practices in chemical synthesis (Abdel-Aziem, 2014).
Eco-Friendly Synthesis Techniques : Further advancements in green chemistry have been made by synthesizing benzofuran-based thiadiazoles using grinding techniques, emphasizing the move towards more environmentally friendly and efficient chemical methodologies (Abdel-Aziem, El-Sawy, & Kirsch, 2020).
Safety And Hazards
Benzofuran-7-carbaldehyde is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and to use only non-sparking tools and explosion-proof equipment .
Future Directions
Benzofuran-7-carbaldehyde, like other benzofuran compounds, has attracted the attention of chemical and pharmaceutical researchers worldwide due to its strong biological activities and potential applications . Future research could focus on exploring its full therapeutic potential for the treatment of microbial diseases .
properties
IUPAC Name |
1-benzofuran-7-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPUSZZTRKTMNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=O)OC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456072 | |
Record name | Benzofuran-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuran-7-carbaldehyde | |
CAS RN |
95333-14-5 | |
Record name | 7-Benzofurancarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95333-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzofuran-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzofuran-7-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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